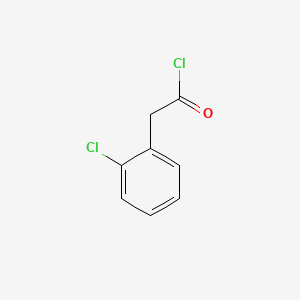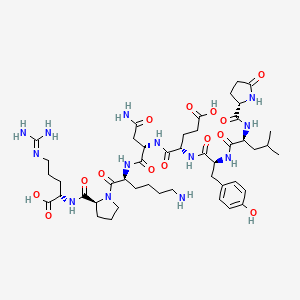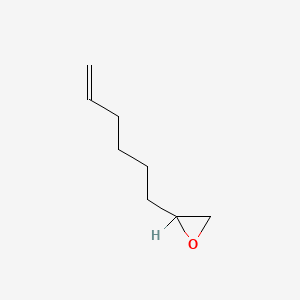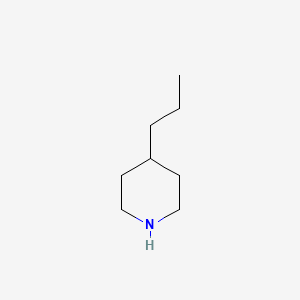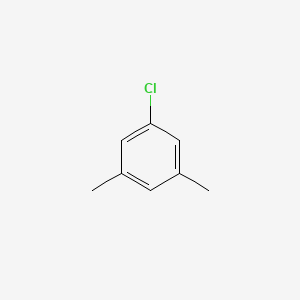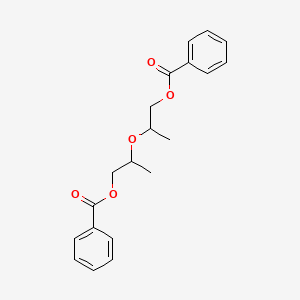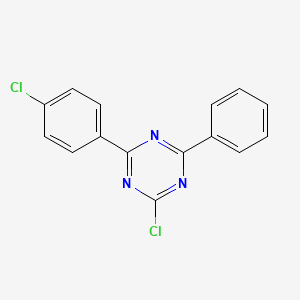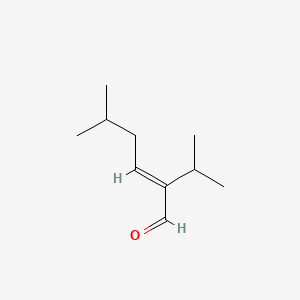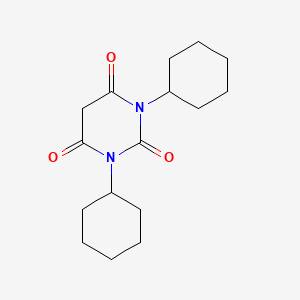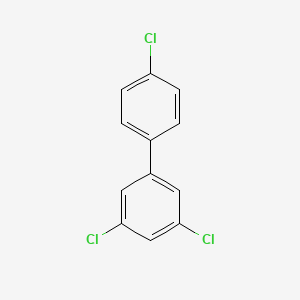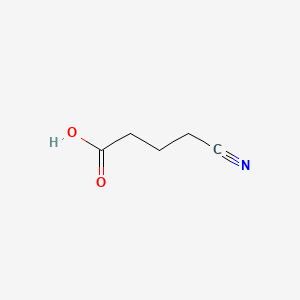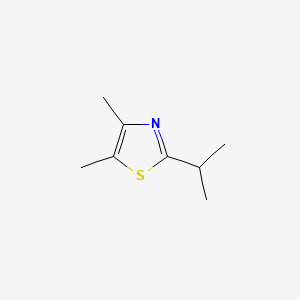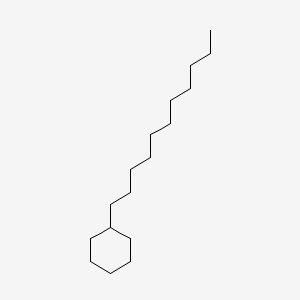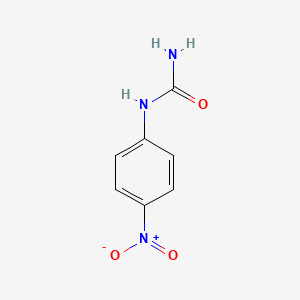
(4-Nitrophenyl)urea
概要
説明
“(4-Nitrophenyl)urea” is a nitrogenous compound with the CAS Number: 556-10-5 and a linear formula of C7H7N3O3 . It has a molecular weight of 181.15 .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .
Molecular Structure Analysis
The molecular formula of “(4-Nitrophenyl)urea” is C7H7N3O3 . It contains a total of 20 bonds; 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 1 nitro group (aromatic) .
科学的研究の応用
Synthesis of N-substituted Ureas
- Scientific Field: Organic Chemistry
- Application Summary: (4-Nitrophenyl)urea is used in the synthesis of N-substituted ureas . These compounds have diverse chemical and biological properties and are extensively employed in chemical, pharmaceutical, and agrochemical industries .
- Methods of Application: The synthesis involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . A variety of N-substituted ureas (mono-, di-, and cyclic-) were synthesized in good to excellent yields with high chemical purity .
- Results: The developed methodology was found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .
Indirect Radiofluorination of Biomolecules
- Scientific Field: Medicinal Chemistry
- Application Summary: (4-Nitrophenyl)urea is used in the preparation of 18 F-labelled acylation synthons for indirect radiofluorination of biomolecules . This method is particularly useful for radiolabelling sensitive biomolecules that cannot tolerate harsh radiofluorination conditions .
- Methods of Application: The use of 4-nitrophenyl (PNP) activated esters allows for the rapid preparation of 18 F-labelled acylation synthons in one step . A comparative study of PNP activated esters and the commonly utilized 2,3,5,6-tetrafluorophenyl (TFP) activated esters under direct radiofluorination conditions was conducted .
- Results: PNP esters demonstrated superior performance under direct radiofluorination conditions with favorable acylation kinetics .
Derivatization of Water-Soluble Polyamines
- Scientific Field: Biochemistry
- Application Summary: (4-Nitrophenyl)urea is used in the derivatization of water-soluble polyamines, such as aminoglycoside antibiotics . This is particularly useful when other reagents fail to give the desired products in any significant yield .
- Methods of Application: The reaction of amines with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis, provides the corresponding urea in high yield and purity . This carbamate can also be employed for the derivatization of water-soluble polyamines .
- Results: Excellent transformations are obtained when 4-nitrophenyl-N-benzylcarbamate reacts with more sophisticated amines in aqueous solvents .
Synthesis of N-Substituted Ureas
- Scientific Field: Organic Chemistry
- Application Summary: (4-Nitrophenyl)urea is used in the synthesis of N-substituted ureas . These compounds have diverse chemical and biological properties and are extensively employed in chemical, pharmaceutical, and agrochemical industries .
- Methods of Application: The synthesis involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . A variety of N-substituted ureas (mono-, di-, and cyclic-) were synthesized in good to excellent yields with high chemical purity .
- Results: The developed methodology was found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .
Derivatization of Water-Soluble Polyamines
- Scientific Field: Biochemistry
- Application Summary: (4-Nitrophenyl)urea is used in the derivatization of water-soluble polyamines, such as aminoglycoside antibiotics . This is particularly useful when other reagents fail to give the desired products in any significant yield .
- Methods of Application: The reaction of amines with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis, provides the corresponding urea in high yield and purity . This carbamate can also be employed for the derivatization of water-soluble polyamines .
- Results: Excellent transformations are obtained when 4-nitrophenyl-N-benzylcarbamate reacts with more sophisticated amines in aqueous solvents .
SERS-Based Sensing
- Scientific Field: Analytical Chemistry
- Application Summary: (4-Nitrophenyl)urea is used in the preparation of gold nanoshells with magnetic cores for surface-enhanced Raman scattering (SERS)-based sensing .
- Methods of Application: The synthesis involves the reaction of amines with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis, to provide the corresponding urea in high yield and purity . This urea is then used to functionalize the surface of the gold nanoshells .
- Results: The functionalized gold nanoshells exhibit enhanced SERS signals, making them suitable for sensitive detection of various analytes .
Safety And Hazards
将来の方向性
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . This suggests that “(4-Nitrophenyl)urea” and its derivatives could have potential applications in the field of nanostructured materials and catalysis.
特性
IUPAC Name |
(4-nitrophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-7(11)9-5-1-3-6(4-2-5)10(12)13/h1-4H,(H3,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXTVGKSGJADFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310514 | |
| Record name | p-Nitrophenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)urea | |
CAS RN |
556-10-5 | |
| Record name | N-(4-Nitrophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Nitrophenyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Nitrophenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Nitrophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-NITROPHENYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY0F0348GL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584053.png)
